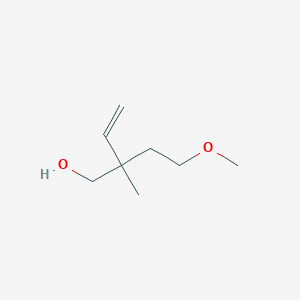
2-(2-Methoxyethyl)-2-methylbut-3-en-1-ol
説明
2-(2-Methoxyethyl)-2-methylbut-3-en-1-ol is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-Methoxyethyl)-2-methylbut-3-en-1-ol, also known as a methoxy-substituted allylic alcohol, has garnered attention in recent years for its potential biological activities. This compound's structure and functional groups suggest possible interactions with various biological systems, which may lead to therapeutic applications. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features an allylic alcohol functional group, which is known for its reactivity in various chemical reactions, including those involving enzymes.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that methoxy-substituted compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell walls or interfering with metabolic pathways.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 2-Methoxyethyl-2-methylbut-3-en-1-ol | 50 | Staphylococcus aureus, Escherichia coli |
This table summarizes the Minimum Inhibitory Concentration (MIC) values for the compound against various bacterial strains, demonstrating its potential as an antimicrobial agent.
Antioxidant Activity
Antioxidants play a crucial role in protecting cells from oxidative stress. The antioxidant activity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound exhibits moderate antioxidant activity, which may contribute to its overall therapeutic effects.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 45.5 |
| ABTS | 38.7 |
The data suggests that higher concentrations of the compound are required to achieve significant radical scavenging effects compared to standard antioxidants like ascorbic acid.
Cytotoxicity
Cytotoxicity studies have revealed that this compound can induce apoptosis in cancer cell lines. For example, in vitro studies on human breast cancer (MCF-7) and lung cancer (A549) cells demonstrated that this compound significantly reduced cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 30.5 |
| A549 | 25.0 |
These findings indicate a potential role for this compound in cancer therapy, particularly in targeting specific tumor types.
The biological activity of this compound is attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and function.
- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, this compound may reduce oxidative stress within cells, contributing to its protective effects.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Case Study on Antimicrobial Effects : A study published in Journal of Antimicrobial Chemotherapy found that methoxy-substituted alcohols exhibited enhanced activity against resistant strains of bacteria compared to traditional antibiotics.
- Cytotoxicity Assessment : Research presented at the American Association for Cancer Research indicated that compounds structurally related to this compound showed significant promise in inhibiting tumor growth in xenograft models.
特性
IUPAC Name |
2-(2-methoxyethyl)-2-methylbut-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-8(2,7-9)5-6-10-3/h4,9H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIMOTPSHCDASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CO)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















